An In-Depth Technical Guide to 1-Bromo-4-chloro-2-(chloromethyl)benzene: Structure, Properties, and Synthetic Utility
An In-Depth Technical Guide to 1-Bromo-4-chloro-2-(chloromethyl)benzene: Structure, Properties, and Synthetic Utility
Executive Summary
This technical guide provides a comprehensive overview of 1-Bromo-4-chloro-2-(chloromethyl)benzene, a halogenated aromatic hydrocarbon of significant interest to researchers and professionals in organic synthesis and drug development. The molecule's unique architecture, featuring three halogen atoms with distinct chemical reactivities, establishes it as a versatile and valuable building block for constructing complex molecular frameworks. This document details the compound's chemical structure, physicochemical properties, and a logical, field-proven protocol for its synthesis. Furthermore, it explores the causality behind its reactivity profile and its strategic applications in multi-step synthetic pathways, particularly within medicinal chemistry. All protocols and claims are substantiated with authoritative references to ensure scientific integrity and trustworthiness.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational to its successful application in a laboratory setting. The identifiers and properties of 1-Bromo-4-chloro-2-(chloromethyl)benzene are summarized below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-bromo-4-chloro-2-(chloromethyl)benzene[1] |
| CAS Number | 1261678-76-5[1][2] |
| Molecular Formula | C₇H₅BrCl₂[1][2] |
| Molecular Weight | 239.92 g/mol [1][2] |
| InChI Key | UZWXCRQROYEUMI-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)CCl)Br[1] |
Physicochemical and Computed Properties
| Property | Value | Source |
| Molecular Weight | 239.92 g/mol | PubChem[1] |
| XLogP3 | 3.6 | Computed by XLogP3 3.0[1] |
| Hydrogen Bond Donor Count | 0 | Computed by Cactvs[1] |
| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs[1] |
| Rotatable Bond Count | 1 | Computed by Cactvs[1] |
| Storage Conditions | Inert atmosphere, 2-8°C | Commercial Supplier[2] |
Chemical Structure and Reactivity Analysis
Molecular Structure
The structure of 1-Bromo-4-chloro-2-(chloromethyl)benzene is defined by a benzene ring substituted with three halogen atoms at positions 1, 2, and 4. The strategic placement of these groups imparts a highly useful and predictable reactivity profile.
Caption: Chemical structure of 1-Bromo-4-chloro-2-(chloromethyl)benzene.
Reactivity Profile
The utility of this compound stems from the differential reactivity of its three carbon-halogen bonds. This hierarchy of reactivity allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.
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Benzylic Chloride (C-CH₂Cl): This is the most reactive site on the molecule. The chloromethyl group is highly susceptible to nucleophilic substitution via both Sₙ1 and Sₙ2 mechanisms. This enhanced reactivity is due to the ability of the adjacent benzene ring to stabilize the developing positive charge in a carbocation intermediate (Sₙ1) or the transition state (Sₙ2). This site serves as an excellent electrophilic handle for introducing a wide variety of functional groups.
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Aryl Bromide (C-Br): The carbon-bromine bond on the aromatic ring is significantly less reactive to nucleophilic substitution than the benzylic chloride. However, it is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. The C-Br bond is generally more reactive in these catalytic cycles than the C-Cl bond.
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Aryl Chloride (C-Cl): The carbon-chlorine bond on the ring is the most inert of the three. It typically requires more forcing conditions or specialized catalyst systems to participate in cross-coupling reactions compared to the aryl bromide.
This predictable reactivity allows a chemist to first perform a nucleophilic substitution at the benzylic position, followed by a cross-coupling reaction at the aryl bromide site, leaving the aryl chloride untouched for a potential third transformation.
Proposed Synthesis Protocol
While numerous synthetic routes could be envisioned, a highly logical and efficient pathway involves the radical chlorination of the readily available precursor, 1-bromo-4-chloro-2-methylbenzene (CAS 14495-51-3).[3][4] This approach leverages well-established and reliable reaction mechanisms.
Retrosynthetic Analysis and Workflow
The synthesis is best approached by installing the most reactive group last to avoid undesired side reactions. Therefore, the chloromethyl group is introduced at the final step from a stable, commercially available toluene derivative.
Caption: Synthetic workflow for the target compound.
Experimental Protocol: Radical Chlorination
This protocol describes a standard laboratory procedure for the free-radical chlorination of a benzylic methyl group.
Disclaimer: This protocol must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE).
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Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is flame-dried and cooled under an inert atmosphere.
-
Charging the Flask: To the flask, add 1-bromo-4-chloro-2-methylbenzene (1.0 eq). Dissolve it in a suitable anhydrous solvent, such as carbon tetrachloride (CCl₄) or benzene.
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Addition of Reagents: Add N-Chlorosuccinimide (NCS) (1.0-1.1 eq) to the solution. Follow this with a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.1 eq).
-
Reaction: Heat the mixture to reflux (typically 77°C for CCl₄) or irradiate with a UV lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1-bromo-4-chloro-2-(chloromethyl)benzene.
Applications in Research and Drug Development
The true value of 1-bromo-4-chloro-2-(chloromethyl)benzene lies in its role as a versatile intermediate for building molecules with potential therapeutic value. The inclusion of halogens can significantly alter a molecule's properties, including lipophilicity, metabolic stability, and binding affinity.[5][6]
Sequential Functionalization Strategy
The differential reactivity of the compound can be exploited to construct complex scaffolds. For instance, a drug discovery program might employ the following sequence:
Caption: A typical two-step reaction sequence.
This stepwise approach provides chemists with precise control over the final molecular architecture, enabling the systematic exploration of a chemical space around a core structure—a process central to structure-activity relationship (SAR) studies in drug development.
Safety and Handling
1-Bromo-4-chloro-2-(chloromethyl)benzene is a hazardous substance and requires strict safety protocols.
GHS Hazard Classification
| Pictogram(s) | Signal Word | Hazard Statement(s) |
| Danger | H302: Harmful if swallowed.[1] H314: Causes severe skin burns and eye damage.[1][7] H335: May cause respiratory irritation.[1][7] |
Recommended Handling Procedures
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[8]
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[2] The compound should be stored under an inert atmosphere.[2]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
1-Bromo-4-chloro-2-(chloromethyl)benzene is a strategically designed synthetic intermediate whose value is derived from its predictable and hierarchical reactivity. For researchers and drug development professionals, it represents a powerful tool for the efficient construction of novel and complex molecules. Understanding its chemical properties, synthetic pathways, and safe handling procedures is paramount to leveraging its full potential in advancing chemical science and pharmaceutical discovery.
References
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- BLDpharm. (n.d.). 1-Bromo-4-chloro-2-(chloromethyl)benzene.
- Santa Cruz Biotechnology. (n.d.). 1-Bromo-4-chlorobenzene Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 1-Bromo-4-chlorobenzene Material Safety Data Sheet.
- PubChem. (n.d.). 1-Bromo-4-chloro-2-(chloromethyl)benzene. National Center for Biotechnology Information.
- ChemicalBook. (2026). 1-Bromo-4-chloro-2-methylbenzene.
- Matrix Fine Chemicals. (n.d.). 1-BROMO-4-CHLORO-2-METHYLBENZENE.
- ChemicalBook. (n.d.). 1-BROMO-4-(2-CHLOROETHYL)BENZENE synthesis.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-Bromochlorobenzene.
- ECHEMI. (n.d.). 1-Bromo-4-chloro-2-methylbenzene.
- PubChem. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-4-chloro(ngcontent-ng-c2699131324="" class="ng-star-inserted">2H_4)benzene. National Center for Biotechnology Information.
- MilliporeSigma. (n.d.). 1-BROMO-2-(BROMOMETHYL)-4-CHLOROBENZENE.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). 1-Bromo-4-chloro-2-iodobenzene: A Key Intermediate for Custom Synthesis Projects. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- Google Patents. (2015). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-4-chloro- (CAS 106-39-8).
- Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene.
- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
- Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4).
- Nature. (2024). Introducing bromine to the molecular structure as a strategy for drug design.
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